molecular formula C12H12Cl2N4O B2739748 1-(3,5-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338408-41-6

1-(3,5-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2739748
CAS No.: 338408-41-6
M. Wt: 299.16
InChI Key: GGKSONINCCSARN-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a paper discussing the structure-activity relationships analysis on a similar compound, “N-(3,5-dichlorophenyl)-4,5-dihydronaphtho [1,2-d]thiazol-2-amine”, which might provide some insights into the synthesis of related compounds . Another paper discusses a process for the preparation of “1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone” and its derivatives .


Chemical Reactions Analysis

There are studies discussing the chemical reactions of similar compounds. For example, a paper discusses the Suzuki–Miyaura coupling of boron reagents . Another paper discusses the reactions of "1-(3,5-DICHLOROPHENYL)BIGUANIDE HYDROCHLORIDE" .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds such as “1-(3,5-DICHLOROPHENYL)BIGUANIDE HYDROCHLORIDE” and “1-(3,5-Dichlorophenyl)propan-1-one” have been studied .

Scientific Research Applications

Synthetic Routes and Applications in Drug Discovery

N-Heterocyclic compounds like 1,2,3-triazoles, including structures similar to 1-(3,5-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide, play a critical role across various fields such as drug discovery, material science, and bioconjugation. These compounds are known for their stability against acidic or basic hydrolysis, making them excellent candidates for hydrogen bonding and dipole-dipole interactions with biological targets. The click chemistry approach, particularly the copper(I) catalyzed regioselective synthesis, has been pivotal in creating 1,2,3-triazoles due to its simplicity, high selectivity, and yield. Such synthetic methodologies facilitate the development of biologically active triazoles, thereby impacting pharmaceutical chemistry significantly (Kaushik et al., 2019).

Broad Spectrum of Biological Activities

1,2,4-Triazole derivatives have garnered attention for their diverse biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This versatility underscores the importance of 1,2,4-triazoles in the development of new therapeutic agents. The exploration of synthetic routes for these compounds opens avenues for generating novel biologically active molecules, highlighting the potential for this compound and related structures in medicinal chemistry (Ohloblina, 2022).

Eco-friendly Synthesis Approaches

Recent advancements in eco-friendly synthesis procedures for 1,2,3-triazoles, emphasizing sustainability and reduced environmental impact, have been noted. These methodologies not only offer a greener alternative but also enhance synthesis efficiency, providing a valuable perspective on the preparation of compounds like this compound. The adoption of eco-friendly catalysts and solvents in the synthesis process aligns with current trends towards sustainable chemistry, offering a promising outlook for the environmentally conscious production of triazole derivatives (De Souza et al., 2019).

Safety and Hazards

Safety data sheets for similar compounds such as “3,5-Dichlorophenyl isocyanate” and “1-(3,5-DICHLOROPHENYL)UREA” provide information on safety and hazards .

Future Directions

There are studies discussing the future directions of similar compounds. For example, a paper discusses the catalytic protodeboronation of pinacol boronic esters . Another paper discusses synthesizing chiral drug intermediates by biocatalysis .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-N,N,5-trimethyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O/c1-7-15-11(12(19)17(2)3)16-18(7)10-5-8(13)4-9(14)6-10/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKSONINCCSARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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